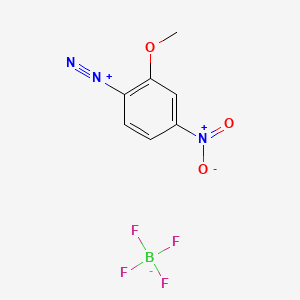

2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate

Übersicht

Beschreibung

2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate is an organic compound with the molecular formula C7H6BF4N3O3 and a molecular weight of 266.95 g/mol . It is a diazonium salt, which is a class of compounds known for their reactivity and use in various chemical processes. This compound is also known by other names such as Fast Red B tetrafluoroborate salt .

Vorbereitungsmethoden

2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate is typically synthesized through a diazotization reaction. The process involves the reaction of 2-methoxy-4-nitroaniline with nitrous acid in the presence of tetrafluoroboric acid . The reaction conditions usually require low temperatures to stabilize the diazonium salt formed. Industrial production methods follow similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity .

Analyse Chemischer Reaktionen

2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions where the diazonium group is replaced by other substituents such as halides, hydroxyl groups, or alkoxy groups.

Coupling Reactions: It is commonly used in azo coupling reactions to form azo dyes.

Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate involves the formation of reactive intermediates that can interact with nucleophiles. The diazonium group is highly reactive and can undergo substitution reactions with nucleophiles such as water, alcohols, and amines . The nitro group can also participate in redox reactions, influencing the overall reactivity of the compound .

Vergleich Mit ähnlichen Verbindungen

2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate can be compared with other diazonium salts such as:

4-Nitrobenzenediazonium tetrafluoroborate: Similar in structure but lacks the methoxy group, which affects its reactivity and solubility.

4-Methoxybenzenediazonium tetrafluoroborate: Lacks the nitro group, making it less reactive in redox reactions but still useful in azo coupling reactions.

2-Methoxybenzenediazonium tetrafluoroborate: Lacks both the nitro and methoxy groups, making it less versatile in chemical reactions.

The presence of both methoxy and nitro groups in this compound makes it unique, providing a balance of reactivity and stability that is advantageous in various applications .

Biologische Aktivität

2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate (CAS No. 2357-51-9) is a diazonium salt known for its diverse applications in organic synthesis and potential biological activities. This compound is characterized by its reactive diazonium group, which can participate in various chemical transformations, including electrophilic aromatic substitution and coupling reactions. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

- Chemical Formula : CHBFNO

- Molecular Weight : 241.04 g/mol

- Structure : The compound features a methoxy group and a nitro group on the benzene ring, contributing to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to generate reactive intermediates upon decomposition. These intermediates can interact with nucleophiles in biological systems, leading to various effects such as:

- Electrophilic Attack : The diazonium group can act as an electrophile, reacting with nucleophilic sites in biomolecules like proteins and DNA.

- Formation of Arylamines : Reduction of the nitro group can yield arylamines, which are known for their mutagenic properties.

Antimicrobial Activity

Research indicates that diazonium salts, including this compound, exhibit antimicrobial properties. A study demonstrated that derivatives of nitrobenzene compounds can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents . The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

The compound's ability to form reactive species raises interest in its anticancer potential. Some studies have indicated that nitroaromatic compounds can induce apoptosis in cancer cells through oxidative stress mechanisms . The generation of free radicals from the compound may lead to DNA damage, thereby triggering cell death pathways.

Case Studies

- Nitrobenzene Reduction Pathways : A study on Pseudomonas pseudoalcaligenes showed that nitrobenzene derivatives could be metabolized into less toxic compounds, highlighting the importance of microbial degradation pathways . This suggests that biological systems may utilize similar mechanisms to detoxify or activate diazonium salts.

- Carcinogenicity Assessments : Investigations into the carcinogenic potential of nitroaromatic compounds have shown that they can undergo metabolic activation to form DNA-reactive species . This raises concerns about the safety of using such compounds in therapeutic contexts without thorough evaluation.

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Electrophilic attack on nucleophiles |

| 4-Nitrobenzenediazonium Tetrafluoroborate | Similar antimicrobial properties | Formation of reactive oxygen species |

| 2-Aminophenol | Lower toxicity | Less electrophilic compared to diazonium salts |

Eigenschaften

IUPAC Name |

2-methoxy-4-nitrobenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N3O3.BF4/c1-13-7-4-5(10(11)12)2-3-6(7)9-8;2-1(3,4)5/h2-4H,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYABOARHFFQTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF4N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946352 | |

| Record name | 2-Methoxy-4-nitrobenzene-1-diazonium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2357-51-9 | |

| Record name | Fast Res B, tetrafluoroborate salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002357519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-4-nitrobenzene-1-diazonium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-4-nitrobenzene-1-diazonium; tetrafluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.